Anti‑HIV‑1 Activity: Exclusive Potency Among Co‑Isolated 3,4‑Seco‑Lanostanes
Kadsuracoccinic acid A (compound 1) demonstrates in vitro anti‑HIV‑1 activity with an EC50 value of 68.7 μM . In the original isolation study, kadsuracoccinic acids B (2) and C (3) were simultaneously isolated from the same Kadsura coccinea extract, yet no anti‑HIV‑1 activity has been reported for either analog in any peer‑reviewed study to date [1]. Furthermore, in a parallel anti‑allergic screening, kadsuracoccinic acid A, anwuweizonic acid, and neokadsuranic acid B were all evaluated for nitric oxide (NO) production inhibition; all three compounds were inactive, indicating that the anti‑HIV‑1 activity is not a general property of the class but a specific feature of kadsuracoccinic acid A [2].
| Evidence Dimension | Anti‑HIV‑1 activity (EC50) |
|---|---|
| Target Compound Data | 68.7 μM |
| Comparator Or Baseline | Kadsuracoccinic acid B and C: No reported activity |
| Quantified Difference | Target active; comparators inactive |
| Conditions | In vitro anti‑HIV‑1 assay (cellular model, exact cell line not specified in source abstract) |
Why This Matters
This establishes kadsuracoccinic acid A as the sole 3,4-seco-lanostane from Kadsura coccinea with documented anti‑HIV‑1 activity, making it the only valid selection for antiviral screening programs targeting this scaffold.
- [1] Li H, Wang L, Miyata S, Kitanaka S. Kadsuracoccinic Acids A−C, Ring‑A seco‑Lanostane Triterpenes from Kadsura coccinea and Their Effects on Embryonic Cell Division of Xenopus laevis. Journal of Natural Products. 2008;71(4):739‑741. View Source
- [2] Triterpenes from Kadsura coccinea. DOAJ Abstract. 2012. View Source
